1-Methylpiperidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of interest in the provided papers. For instance, the N-carboxyanhydride of a tetramethylpiperidine derivative was synthesized using a multi-step process starting from a tetramethyl-4-oxo-piperidine and involving oxidation and the Bucherer-Bergs synthesis, followed by a reaction with phosgene to yield the desired N-carboxyanhydride . Similarly, the synthesis of 4-carboxy-4-anilidopiperidine derivatives was optimized to improve yield and facilitate the conversion to free acids, which are valuable precursors for radiotracers . These methods could potentially be adapted for the synthesis of 1-methylpiperidine-4-carboxylic acid by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their reactivity and potential applications. The papers do not directly discuss the molecular structure of 1-methylpiperidine-4-carboxylic acid, but they do provide insights into the structural analysis of similar compounds. For example, the coordination chemistry of a bipyridine derivative was explored, and its structure was determined using single-crystal X-ray diffraction . This technique could be applied to determine the molecular structure of 1-methylpiperidine-4-carboxylic acid once synthesized.
Chemical Reactions Analysis
The chemical reactions of piperidine derivatives are diverse and can be tailored for specific applications. The papers describe various reactions, such as bromination and azo-coupling, which are used to modify the properties of acridine derivatives . While these reactions are not directly related to 1-methylpiperidine-4-carboxylic acid, they demonstrate the type of chemical modifications that can be performed on piperidine-based structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are determined by their molecular structure. The provided papers do not discuss the properties of 1-methylpiperidine-4-carboxylic acid specifically. However, the synthesis and structural analysis of related compounds, as well as their reactions, suggest that these derivatives can exhibit a range of properties that can be fine-tuned for specific uses, such as spin labeling or as building blocks for coordination polymers .
Scientific Research Applications
Antibacterial Evaluation
1-Methylpiperidine-4-carboxylic acid derivatives have been studied for their potential antibacterial properties. A study synthesized various derivatives and evaluated them for antibacterial efficacy, showing promising results (Aziz-ur-Rehman et al., 2017).
Biochemical Applications
This compound has been used in the synthesis of specific biochemical agents. For instance, its derivatives have been involved in creating certain spin-labeled amino acids, which are effective in peptides and serve as excellent probes in electron spin resonance spectroscopy (C. Toniolo et al., 1998).
Synthesis of Pharmaceuticals
1-Methylpiperidine-4-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals. A notable example is its role in the synthesis of Donepezil hydrochloride, a medication used for treating Alzheimer's disease (H. Bing, 2005).
Enzyme Inhibition
Several studies have explored the enzyme inhibitory activities of 1-Methylpiperidine-4-carboxylic acid derivatives. These compounds have shown effectiveness against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in neurological disorders (Aziz-ur-Rehman et al., 2017).
Material Science
This compound has also found applications in material science. For instance, its derivatives have been used as catalysts in the synthesis of polyimide nanocomposites, enhancing properties like thermal stability and gas barrier efficiency (Jeong-un Jin et al., 2019).
Chemical Synthesis
1-Methylpiperidine-4-carboxylic acid plays a significant role in the synthesis of various chemical compounds, including heterocycles and pharmaceutical intermediates. Its reactivity and structural properties make it a valuable component in chemical synthesis (S. Ibenmoussa et al., 1998).
Safety And Hazards
properties
IUPAC Name |
1-methylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-6(3-5-8)7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKNAJXCHMACDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371717 | |
Record name | 1-methylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperidine-4-carboxylic acid | |
CAS RN |
68947-43-3 | |
Record name | 1-methylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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